molecular formula C13H18BrNO2 B1289289 tert-Butyl 2-(bromomethyl)benzylcarbamate CAS No. 220364-33-0

tert-Butyl 2-(bromomethyl)benzylcarbamate

Cat. No.: B1289289
CAS No.: 220364-33-0
M. Wt: 300.19 g/mol
InChI Key: PMVKSBVKLOFUBH-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(bromomethyl)benzylcarbamate is an organic compound with the chemical formula C13H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a bromomethyl group at the second position and a tert-butyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl 2-(bromomethyl)benzylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylbenzylcarbamate followed by the introduction of the tert-butyl group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(bromomethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Scientific Research Applications

Tert-Butyl 2-(bromomethyl)benzylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 2-(bromomethyl)benzylcarbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the bromomethyl and tert-butyl groups allows for versatile applications in synthetic chemistry and research .

Properties

IUPAC Name

tert-butyl N-[[2-(bromomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVKSBVKLOFUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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